trans-4'-Cyano-[1,1'-biphenyl]-4-yl 4-ethylcyclohexanecarboxylate
Overview
Description
The compound is a derivative of biphenyl compounds, which are organic compounds comprising two phenyl rings . The “4’-Cyano” indicates the presence of a cyano group (-CN) on the 4th carbon of one phenyl ring . The “4-ethylcyclohexanecarboxylate” suggests an ethylcyclohexane carboxylate group attached to the 4th carbon of the other phenyl ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 4’-Cyano-4-methylbiphenyl are synthesized through various cyanation methods .Molecular Structure Analysis
The molecular structure would likely consist of two phenyl rings connected by a single bond (biphenyl structure), with additional groups attached to the 4th carbon of each ring .Scientific Research Applications
Synthesis and Pharmaceutical Intermediates
- Trans-4-(N-acetylamido)cyclohexanol, related to the compound , is a key precursor in synthesizing pharmaceutical intermediates. Its synthesis involves a two-step process starting from p-aminophenol, demonstrating its significance in pharmaceutical compound development (Li Jia-jun, 2012).
Polymer Science: Properties of Polyurethanes
- Isomers of 1,4-cyclohexanediol, which bear similarity to the compound , have been used to study the properties of polyurethanes. This research highlights the influence of cis-trans isomerism on polymer properties, such as melting points and flexibility, which is crucial for material science and engineering (D. Lyman, 1961).
Synthesis of Liquid Crystal Displays Intermediates
- Research on cis-4-Propylcyclohexanol, a compound structurally related to the topic compound, has shown its importance in synthesizing trans-2-(4-propylcyclohexyl)-1,3-propanediol, a key intermediate in the manufacture of liquid crystal displays. This application underscores the role of such compounds in advanced material manufacturing (Licheng Wu et al., 2022).
Catalysis and Chemical Synthesis
- cis-1,2-Cyclohexanediol, structurally similar to the compound of interest, has been proven to be an efficient ligand in Cu-catalyzed cross-coupling reactions. Its effectiveness compared to other diols like trans-1,2-cyclohexanediol highlights its potential in catalysis and the synthesis of biologically important compounds (M. S. Kabir et al., 2010).
Advanced Polymer Development
- The development of new cyclic esters containing protected functional groups, derived from cyclohexanone derivatives (related to the topic compound), has been instrumental in the synthesis and polymerization of hydrophilic aliphatic polyesters. This research is pivotal for the creation of new materials with specific properties (M. Trollsås et al., 2000).
Liquid Crystals and Dielectric Properties
- Phenyl 4-Alkylbiphenyl-4′-Carboxylates and Phenyl 4 (4-Alkylphenyl)cyclohexanecarboxylates, similar in structure to the compound , have been synthesized to study their mesomorphic and dielectric properties. Such studies are fundamental in the field of liquid crystal research and electronic material development (L. Karamysheva et al., 1976).
Properties
IUPAC Name |
[4-(4-cyanophenyl)phenyl] 4-ethylcyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-2-16-3-9-20(10-4-16)22(24)25-21-13-11-19(12-14-21)18-7-5-17(15-23)6-8-18/h5-8,11-14,16,20H,2-4,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZITXKNUGHHKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00886821 | |
Record name | Cyclohexanecarboxylic acid, 4-ethyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00886821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67284-56-4 | |
Record name | Cyclohexanecarboxylic acid, 4-ethyl-, 4'-cyano(1,1'-biphenyl)-4-yl ester, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067284564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanecarboxylic acid, 4-ethyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexanecarboxylic acid, 4-ethyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00886821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4'-cyano[1,1'-biphenyl]-4-yl 4-ethylcyclohexanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.555 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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